6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ol
Overview
Description
“6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ol” is a chemical compound with the molecular formula C12H13ClN2 . It is closely related to “6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine” and "6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide" . The latter is thought to work by blocking the activity of an enzyme called SirT1, which is involved in controlling the removal of the abnormal huntingtin protein .
Mechanism of Action
Target of Action
The primary target of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ol is an enzyme called SirT1 . This enzyme is thought to be involved in controlling the removal of the abnormal huntingtin protein, which is associated with Huntington’s disease .
Mode of Action
The compound is expected to work by blocking the activity of SirT1 . By inhibiting this enzyme, the compound increases the removal of the abnormal huntingtin protein, thus reducing its levels in the brain cells .
Biochemical Pathways
It is known that the compound’s action on the sirt1 enzyme influences the metabolism of the huntingtin protein . This could potentially affect various cellular processes and pathways where the huntingtin protein plays a role.
Result of Action
By reducing the levels of the abnormal huntingtin protein in brain cells, 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ol could potentially prevent damage to these cells . This could slow down the progression of Huntington’s disease, a condition characterized by severe behavioral and mental problems, and a progressive loss of the ability to move .
properties
IUPAC Name |
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c13-7-4-5-10-9(6-7)8-2-1-3-11(15)12(8)14-10/h4-6,11,14-15H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKUZWDRDQYPGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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